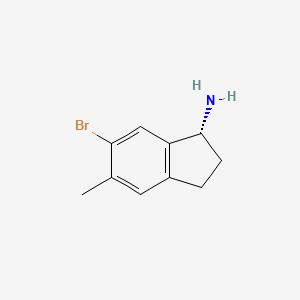
(R)-6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a unique structure that includes a bromine atom, a methyl group, and an indane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Bromination: The starting material, 5-methyl-2,3-dihydro-1H-indene, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Amination: The brominated intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions to yield the desired amine compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: ®-6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 5-methyl-2,3-dihydro-1H-inden-1-amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium thiolate (NaSR).
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of 5-methyl-2,3-dihydro-1H-inden-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in asymmetric synthesis to produce chiral compounds.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of ®-6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may influence various biochemical pathways, depending on its specific interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
®-6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-amine: Similar structure with a chlorine atom instead of bromine.
®-6-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-amine: Similar structure with a fluorine atom instead of bromine.
®-6-Iodo-5-methyl-2,3-dihydro-1H-inden-1-amine: Similar structure with an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in ®-6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine imparts unique reactivity and binding properties compared to its halogenated analogs. The size and electronegativity of bromine influence the compound’s chemical behavior and interactions with molecular targets, making it distinct from its chloro, fluoro, and iodo counterparts.
Biologische Aktivität
(R)-6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁BrN |
| Molecular Weight | 215.09 g/mol |
| CAS Number | 1443238-61-6 |
| Solubility | Soluble in water |
| Log P | 2.5 |
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems, particularly those involving monoamines. Preliminary studies suggest that this compound may act as an inhibitor of monoamine transporters, which are crucial in regulating neurotransmitter levels in the synaptic cleft.
Neurotransmitter Interaction
Research indicates that the compound exhibits selective binding affinity for dopamine and norepinephrine transporters. This interaction may lead to increased extracellular levels of these neurotransmitters, potentially influencing mood and behavior.
In Vitro Studies
In vitro evaluations have demonstrated that this compound shows significant activity in cellular models. For instance:
| Study | Findings |
|---|---|
| Neurotransmitter Uptake | Inhibition of dopamine and norepinephrine uptake |
| Cytotoxicity | Low cytotoxicity observed in primary neuronal cultures |
In Vivo Studies
Animal studies have provided insight into the pharmacological effects of this compound:
| Study Type | Results |
|---|---|
| Locomotor Activity | Increased locomotion observed in treated rats |
| Behavioral Assays | Enhanced response in reward-based tasks |
Case Studies
A notable case study involved the administration of this compound in a rodent model to assess its effects on anxiety-like behaviors. The results indicated a significant reduction in anxiety-related behaviors compared to control groups, suggesting potential anxiolytic properties.
Eigenschaften
Molekularformel |
C10H12BrN |
|---|---|
Molekulargewicht |
226.11 g/mol |
IUPAC-Name |
(1R)-6-bromo-5-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12BrN/c1-6-4-7-2-3-10(12)8(7)5-9(6)11/h4-5,10H,2-3,12H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
JKNDFHIQSYIFBW-SNVBAGLBSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1Br)[C@@H](CC2)N |
Kanonische SMILES |
CC1=CC2=C(C=C1Br)C(CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















